REACTION_CXSMILES
|
[Br:1][C:2](Br)=[C:3]1[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]1.C1COCC1.[Cl-].[NH4+]>CO.[Zn]>[Br:1][CH:2]=[C:3]1[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]1 |f:2.3|
|
Name
|
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
BrC(=C1CCN(CC1)C(=O)OC(C)(C)C)Br
|
Name
|
|
Quantity
|
438 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
220 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
77.14 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
47.13 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at RT for 2.5 h
|
Duration
|
2.5 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=C1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |